(2-Bromoquinolin-3-yl)methanamine

Lipophilicity Drug-likeness Membrane permeability

(2-Bromoquinolin-3-yl)methanamine (CAS 292077-58-8, molecular formula C₁₀H₉BrN₂, MW 237.10 g/mol) is a disubstituted quinoline building block bearing a bromine atom at the 2-position and a primary aminomethyl group at the 3-position. The compound serves as a versatile intermediate in the preparation of antiviral natural product analogs, most notably as a key precursor in the total synthesis of mappicine ketone (nothapodytine B), an agent with selective activity against herpes viruses HSV-1 and HSV-2, including acyclovir-resistant strains.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 292077-58-8
Cat. No. B1609963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoquinolin-3-yl)methanamine
CAS292077-58-8
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)CN
InChIInChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2
InChIKeyRUNSWKDQMKHOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoquinolin-3-yl)methanamine (CAS 292077-58-8): A Dual-Functional Quinoline Scaffold for Targeted Synthesis and Medicinal Chemistry Procurement


(2-Bromoquinolin-3-yl)methanamine (CAS 292077-58-8, molecular formula C₁₀H₉BrN₂, MW 237.10 g/mol) is a disubstituted quinoline building block bearing a bromine atom at the 2-position and a primary aminomethyl group at the 3-position. The compound serves as a versatile intermediate in the preparation of antiviral natural product analogs, most notably as a key precursor in the total synthesis of mappicine ketone (nothapodytine B), an agent with selective activity against herpes viruses HSV-1 and HSV-2, including acyclovir-resistant strains [1]. Its predicted physicochemical profile—logP of 3.16, pKa of 7.28, and melting point 134–136 °C—distinguishes it from both the non-halogenated parent and the chloro analog, with implications for reactivity, purification, and downstream derivatization [2].

Why Generic Substitution Fails for (2-Bromoquinolin-3-yl)methanamine: Regioisomeric, Halogen, and Functional-Group Interchange Risks


Substituting (2-bromoquinolin-3-yl)methanamine with a generic quinoline methanamine—whether the non-halogenated parent, a chloro analog, or a regioisomer bearing the aminomethyl group at a different ring position—introduces measurable deviations in lipophilicity, basicity, and reactivity that directly compromise synthetic outcomes. The bromine atom at the 2-position is not merely a placeholder; its electronic and steric profile governs the regioselectivity and yield of subsequent cross-coupling and cyclization steps [1]. Replacing it with chlorine alters oxidative addition rates in palladium-catalyzed reactions, while removing the halogen altogether eliminates the key handle for Suzuki–Miyaura coupling. Furthermore, the 3-aminomethyl substitution pattern dictates the trajectory of intramolecular cyclization in natural product syntheses; the 4-regioisomer, for instance, would place the amine in a geometrically incompatible position for the formation of the tetracyclic core of mappicine ketone [2].

Quantitative Differentiation Evidence for (2-Bromoquinolin-3-yl)methanamine: Head-to-Head Physicochemical and Synthetic Performance Data vs. Closest Analogs


Lipophilicity Advantage of C-2 Bromine Over Chlorine and Hydrogen: LogP Comparison Across 3-Substituted Quinoline Methanamines

The C-2 bromine substitution elevates the calculated partition coefficient (logP) of (2-bromoquinolin-3-yl)methanamine to 3.16 [1]. This represents an increase of +0.77 log units over the non-halogenated parent quinolin-3-ylmethanamine (logP 2.39) [2] and +0.81 log units over the 2-chloro analog (logP 2.35) . In drug-like space, a ΔlogP of ~0.8 units typically corresponds to an approximately 6-fold difference in octanol-water partitioning, which materially affects extraction efficiency, chromatographic retention, and passive membrane permeability during biological evaluation of derived compound libraries.

Lipophilicity Drug-likeness Membrane permeability

Basicity Modulation by C-2 Bromine: pKa Reduction Enables Differential Salt Formation and Purification

The electron-withdrawing effect of the bromine atom at the 2-position lowers the predicted pKa of the aminomethyl group by approximately 1.06 units relative to the non-halogenated parent. Specifically, (2-bromoquinolin-3-yl)methanamine exhibits a predicted pKa of 7.28 ± 0.29 , compared to 8.34 ± 0.29 for quinolin-3-ylmethanamine [1]. At physiological pH (7.4), this difference shifts the protonation equilibrium from predominantly protonated (>90% for parent) to near-equimolar protonated/unprotonated for the bromo derivative, altering its behavior in aqueous workup, ion-exchange chromatography, and salt metathesis protocols.

Basicity Salt formation Purification

Documented Synthetic Yield in Antiviral Natural Product Synthesis: 94% Conversion of Azide to Target Amine

In the patent literature describing the synthesis of mappicine ketone (nothapodytine B), the catalytic hydrogenation of 3-azidomethyl-2-bromoquinoline to (2-bromoquinolin-3-yl)methanamine over PtO₂ in ethanol proceeds with an isolated yield of 94% (0.863 g from 1.02 g of azide, 0.0039 mol scale) [1]. This high-yielding step is documented as part of a validated multi-step sequence where the 2-bromo substitution at C-2 is retained throughout to enable the subsequent Pd-catalyzed Stille coupling and Tbdms-OTf-mediated cyclization that constructs the tetracyclic core. By contrast, the corresponding 2-chloro analog (used in the same patent family via the 3-azidomethyl-2-chloroquinoline route) requires a different reduction protocol and delivers distinct reactivity in the ensuing condensation with 4-ethyl-2-methylhepta-2,4-dienoic acid, reflecting the divergent activation profile of C–Br versus C–Cl bonds in the downstream Stille coupling [2].

Synthetic efficiency Antiviral intermediate Process chemistry

Regiochemical Differentiation for Intramolecular Cyclization: 3-Aminomethyl vs. 4-Aminomethyl in Quinoline Scaffolds

The placement of the aminomethyl group at the 3-position of the quinoline ring, rather than the 4-position, is structurally mandated for the intramolecular cyclization that forms the tetracyclic core of mappicine ketone. In the published synthetic route, the 3-aminomethyl group of (2-bromoquinolin-3-yl)methanamine undergoes DCC/DMAP-mediated condensation with 4-ethyl-2-methylhepta-2,4-dienoic acid, followed by Tbdms-OTf/TEA-catalyzed cyclization to generate the indolizino[1,2-b]quinolin-9-one ring system [1]. A regioisomeric (2-bromoquinolin-4-yl)methanamine (CAS 2059942-77-5) would place the aminomethyl group at a position that cannot geometrically accommodate the same cyclization trajectory, as the bond-forming distance and angle to the C-2 position would be incompatible with the required 6-endo-trig ring closure. This regiospecificity is absolute, not merely preferential.

Regioselectivity Cyclization Natural product synthesis

Bifunctional Reactivity Profile: Orthogonal Handles for Sequential Derivatization vs. Mono-Functional Analogs

(2-Bromoquinolin-3-yl)methanamine presents two chemically orthogonal reactive centers: a C–Br bond suitable for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald–Hartwig) and a primary amine available for amide bond formation, reductive amination, or sulfonamide synthesis. This contrasts with both 2-bromoquinolin-3-amine (CAS 17127-83-2) , which lacks the methylene spacer and places the amine directly on the aromatic ring (reducing nucleophilicity due to conjugation with the quinoline π-system), and quinolin-3-ylmethanamine, which lacks the halogen handle entirely. The methylene spacer in the target compound decouples the amine's basicity from the quinoline ring electronics, preserving full nucleophilic reactivity for derivatization while the C-2 bromine remains available for orthogonal metal-catalyzed transformations [1].

Bifunctional scaffold Sequential derivatization Cross-coupling

Commercial Availability and Specification Benchmarks: Purity Grades and Storage Requirements Across Suppliers

Commercial sourcing data indicates that (2-bromoquinolin-3-yl)methanamine is available from multiple suppliers at defined purity grades—typically 95% (Beyotime Y128128-1g) or 98% (Leyan catalog 1732549)—with a recommended storage temperature of 2–8 °C [1]. Its melting point of 134–136 °C provides a convenient identity verification endpoint not available for the more common but lower-melting quinolin-3-ylmethanamine (often supplied as a hydrochloride or dihydrochloride salt with different handling requirements) . The compound ships at ambient temperature (per ChemScene specification) but requires refrigerated long-term storage, a practical parameter for inventory planning.

Procurement specifications Purity Storage stability

Application Scenarios Where (2-Bromoquinolin-3-yl)methanamine (CAS 292077-58-8) Provides Measurable Advantage


Synthesis of Mappicine Ketone (Nothapodytine B) and Antiviral Camptothecin Analogs

The compound is the documented penultimate intermediate in the total synthesis of mappicine ketone, an antiviral lead with selective activity against HSV-1, HSV-2 (including acyclovir-resistant strains), and HCMV [1]. The 94% isolated yield of the azide reduction step and the retention of the C-2 bromine for the subsequent Stille coupling make this compound the preferred building block for any laboratory replicating or optimizing this synthetic route. The patent literature explicitly describes the condensation of 3-aminomethyl-2-bromoquinoline with 4-ethyl-2-methylhepta-2,4-dienoic acid as yielding 'particularly advantageous results' [2].

Diversity-Oriented Synthesis Libraries Requiring Sequential, Orthogonal Derivatization

For medicinal chemistry programs that require a quinoline core bearing two independently addressable functional handles, (2-bromoquinolin-3-yl)methanamine enables a 'react-and-react-again' strategy: first derivatize the primary amine (via amide coupling, reductive amination, or sulfonylation), then exploit the C-2 bromine in a Pd-catalyzed Suzuki or Buchwald–Hartwig coupling [1]. This sequential orthogonality is not available with the non-halogenated parent (lacks cross-coupling handle) or the 3-amino analog 2-bromoquinolin-3-amine (amine nucleophilicity attenuated by conjugation) [2]. The predicted logP of 3.16 also biases derived libraries toward a more lipophilic region of chemical space compared to libraries built from the chloro analog (logP ~2.35) .

Physicochemical Property Modulation in Lead Optimization: Lipophilicity and Basicity Tuning

When a lead series requires systematic variation of lipophilicity and amine basicity without altering the core scaffold topology, the 2-bromo derivative offers a measurable step-change relative to the 2-chloro and 2-unsubstituted analogs. The ΔlogP of +0.77 (vs. parent) and ΔpKa of −1.06 (vs. parent) provide a defined property shift useful for optimizing ADME parameters while maintaining the 3-aminomethyl substitution pattern essential for target binding [1][2]. This is particularly relevant for central nervous system (CNS) programs where logP values in the 2–4 range are often targeted .

Process Chemistry Scale-Up of Bromoquinoline Intermediates for Kilogram-Scale API Synthesis

The documented 94% reduction yield at ambient temperature (20 °C, 2 h, H₂/PtO₂) and the ambient-temperature shipping specification (vs. ice-pack requirement for the chloro analog) make (2-bromoquinolin-3-yl)methanamine a logistically and economically favorable intermediate for scale-up campaigns [1][2]. The free-base form with a well-defined melting point (134–136 °C) simplifies identity testing and purity assessment by DSC or melting point apparatus, reducing the analytical burden in GMP and GLP environments .

Quote Request

Request a Quote for (2-Bromoquinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.